molecular formula C11H23NO2 B13808106 4,4-Diethoxy-1,2-dimethylpiperidine

4,4-Diethoxy-1,2-dimethylpiperidine

Cat. No.: B13808106
M. Wt: 201.31 g/mol
InChI Key: MFBRNSXIMLHTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Diethoxy-1,2-dimethylpiperidine is a substituted piperidine derivative characterized by two ethoxy groups at the 4-position and methyl groups at the 1- and 2-positions of the piperidine ring.

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

4,4-diethoxy-1,2-dimethylpiperidine

InChI

InChI=1S/C11H23NO2/c1-5-13-11(14-6-2)7-8-12(4)10(3)9-11/h10H,5-9H2,1-4H3

InChI Key

MFBRNSXIMLHTEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCN(C(C1)C)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-1,2-dimethylpiperidine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1,2-dimethylpiperidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethoxy-1,2-dimethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Diethoxy-1,2-dimethylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Diethoxy-1,2-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences :

  • Substituents : Unlike 4,4-Diethoxy-1,2-dimethylpiperidine, this compound features a bulky diphenylmethoxy group at the 4-position and a hydrochloride salt .
  • Molecular Weight: The molecular weight of 303.83 g/mol (C₁₈H₂₁NO•HCl) is significantly higher than the hypothetical value for this compound due to the aromatic substituents and HCl counterion .
  • Polarity : The hydrochloride salt enhances water solubility, whereas the ethoxy and methyl groups in the target compound likely favor organic solvent compatibility.

Table 1: Comparative Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy, HCl salt
Hypothetical this compound C₁₁H₂₃NO₂ (estimated) ~209.3 (estimated) Diethoxy, dimethyl

Sodium (Z)-1,4-Diethoxy-1,4-dioxobut-2-en-2-olate

Research Findings and Implications

  • Steric Effects : The dimethyl substitution in this compound likely reduces conformational flexibility compared to 4-(Diphenylmethoxy)piperidine HCl, which has a rigid aromatic substituent .
  • Solubility Trends : Hydrochloride salts (e.g., 4-(Diphenylmethoxy)piperidine HCl) exhibit higher aqueous solubility, whereas ethoxy and methyl groups in the target compound may enhance lipid membrane permeability .
  • Synthetic Utility : Ethoxy groups, as seen in sodium (Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate, are versatile in forming heterocycles, but their role in piperidine chemistry requires further exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.